molecular formula C21H6Br4Na2O7 B13438192 Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate

Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate

Cat. No.: B13438192
M. Wt: 735.9 g/mol
InChI Key: ZUEFCSMDZPPLTE-UHFFFAOYSA-L
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Description

Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate is a brominated spirocyclic xanthene derivative with a carboxylate group. Its structure features:

  • A spiro junction between benzofuran and xanthene cores.
  • Four bromine atoms at the 2',4',5',7' positions, enhancing electron-withdrawing effects and steric bulk.
  • Disodium salt and hydron (H⁺) counterions, improving aqueous solubility.
  • Dioxido groups (3',6') and a carboxylate at position 5, enabling conjugation and ionic interactions.

This compound is likely used in fluorescence applications or as a reactive intermediate due to its structural similarity to fluorescein derivatives .

Properties

Molecular Formula

C21H6Br4Na2O7

Molecular Weight

735.9 g/mol

IUPAC Name

disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate

InChI

InChI=1S/C21H8Br4O7.2Na/c22-11-4-9-17(13(24)15(11)26)31-18-10(5-12(23)16(27)14(18)25)21(9)8-3-6(19(28)29)1-2-7(8)20(30)32-21;;/h1-5,26-27H,(H,28,29);;/q;2*+1/p-2

InChI Key

ZUEFCSMDZPPLTE-UHFFFAOYSA-L

Canonical SMILES

[H+].C1=CC2=C(C=C1C(=O)[O-])C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)[O-])Br)Br)[O-])Br)OC2=O.[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves its ability to absorb and reflect light, giving it its characteristic color. The molecular targets and pathways involved include interactions with cellular structures during staining procedures and its role as a pH indicator in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

The following table highlights key structural differences and similarities among related compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Target Compound 2',4',5',7'-Br; 3',6'-dioxido; 5-COO⁻Na₂ ~800–850* High solubility; potential fluorescent probe
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[...]-5-carboxylate 3',6'-N(CH₃)₂; 5-ester 527.52 Fluorescent labeling (NHS ester reactivity)
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid 3',6'-OH; 5-COOH ~376.3 Fluorescein precursor (6-carboxyfluorescein)
2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[...]-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester 2',7'-F; 3',6'-OH; 5-ester 509.37 Fluorinated fluorescent tag
3',6'-diacetyloxy-3-oxospiro[...]-5-carboxylic acid (5-CFDA) 3',6'-OAc; 5-COOH ~460.4 Cell-permeable ester (hydrolyzes to fluorescein)
3',6'-Dihydroxy-5-isothiocyanato-3H-spiro[...]-3-one (FITC) 5-NCS; 3',6'-OH ~389.3 Antibody conjugation (isothiocyanate reactivity)
2',4',5',7'-Tetraiodofluorescein 2',4',5',7'-I; 3',6'-OH; 5-COOH ~835.5 Heavy-atom fluorescent quencher

*Estimated based on similar structures.

Key Structural and Functional Insights

Bromination vs. Other Halogenation
  • The tetrabromo substitution in the target compound increases molecular weight and electron-withdrawing effects compared to fluorescein derivatives with hydroxyl (e.g., ) or fluorine (e.g., ) substituents. Bromine’s bulk may reduce aggregation but also lower fluorescence quantum yield compared to lighter halogens .
  • Tetraiodo derivatives (e.g., ) exhibit even greater heavy-atom effects, often used in fluorescence quenching or X-ray contrast agents.
Ionic vs. Ester Forms
  • The disodium carboxylate in the target enhances water solubility , critical for biological applications. In contrast, esterified analogs (e.g., ) require hydrolysis for activation, limiting immediate utility in aqueous environments.
Reactive Handles
  • NHS esters (e.g., ) and isothiocyanates (e.g., ) enable covalent bonding to biomolecules, whereas the target compound’s carboxylate may rely on ionic interactions or further derivatization.

Spectral and Physicochemical Properties

  • Fluorescence : Bromination typically red-shifts absorption/emission wavelengths but may quench fluorescence due to spin-orbit coupling. The target compound’s emission profile likely differs from hydroxylated (e.g., ) or fluorinated (e.g., ) analogs.
  • Solubility: The disodium salt form outperforms esterified or non-ionic derivatives in aqueous media, though acetylated forms (e.g., ) improve cell membrane permeability.

Biological Activity

Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate is a complex organic compound with significant potential in biological applications. This article reviews its biological activities, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that combines elements of benzofuran and xanthene, contributing to its diverse biological activities. Its tetrabromo substitution enhances its reactivity and potential interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those structurally related to our compound. For instance:

  • Mechanism of Action : A study demonstrated that benzofuran derivatives can inhibit tubulin polymerization, a crucial process in cancer cell division. The compound's structural similarities to colchicine suggest it may interact with the β-tubulin subunit, potentially leading to apoptosis in cancer cells .
  • Case Study : In vitro assays revealed that certain benzofuran derivatives exhibited significant antiproliferative activity against various cancer cell lines. For example, compounds with specific substitutions showed up to 10 times greater potency compared to unsubstituted analogs .

2. Antimicrobial Activity

Benzofuran derivatives have also been noted for their antimicrobial properties:

  • Research Findings : A review indicated that these compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
  • Case Study : One study evaluated the antibacterial efficacy of a related benzofuran derivative against Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

3. Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound may possess other pharmacological activities:

  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cellular models .
  • Neuroprotective Effects : Preliminary studies suggest that certain benzofuran derivatives may provide neuroprotective benefits in models of neurodegenerative diseases by modulating inflammatory responses .

Data Tables

Activity TypeCompound/DerivativeTarget Organism/Cell LineIC50/MIC ValuesReferences
AnticancerBenzofuran Derivative AHeLa Cells5 µM
AntimicrobialBenzofuran Derivative BStaphylococcus aureus0.5 µg/mL
AntioxidantBenzofuran Derivative CHuman Fibroblasts20 µM
NeuroprotectiveBenzofuran Derivative DNeuroblastoma CellsNot reported

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